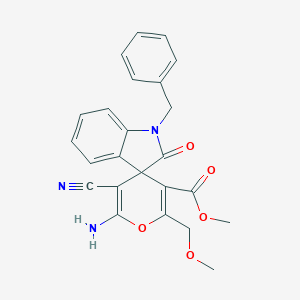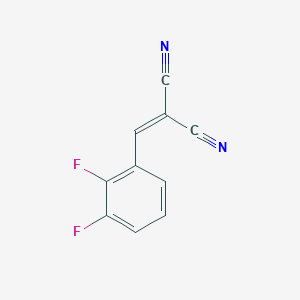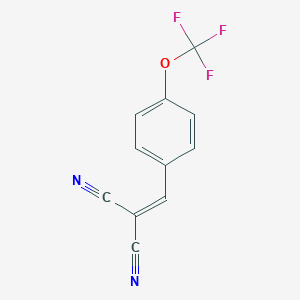
methyl 6-amino-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate-4-spiro-3'-(1'-benzyl-1',3'-dihydro-2'H-indol-2'-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-amino-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate-4-spiro-3’-(1’-benzyl-1’,3’-dihydro-2’H-indol-2’-one) is a complex organic compound that features a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate-4-spiro-3’-(1’-benzyl-1’,3’-dihydro-2’H-indol-2’-one) typically involves multi-step organic reactions. The starting materials often include substituted pyrans and indoles, which undergo cyclization and spiro-annulation reactions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents such as dichloromethane or ethanol. The reaction conditions may vary, but they often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate-4-spiro-3’-(1’-benzyl-1’,3’-dihydro-2’H-indol-2’-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert nitrile groups to amines or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles such as halides or amines. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance its activity and selectivity.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for developing new drugs. Its structural features may interact with specific biological targets, making it a potential candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 6-amino-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate-4-spiro-3’-(1’-benzyl-1’,3’-dihydro-2’H-indol-2’-one) involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, or covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate: A simpler analog without the spiro-indole moiety.
4H-pyran-3-carboxylate derivatives: Compounds with similar pyran structures but different substituents.
Indole derivatives: Compounds with similar indole structures but different spiro or pyran moieties.
Uniqueness
Methyl 6-amino-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate-4-spiro-3’-(1’-benzyl-1’,3’-dihydro-2’H-indol-2’-one) is unique due to its spiro structure, which combines the properties of both pyran and indole moieties. This structural feature can lead to unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C24H21N3O5 |
|---|---|
Molecular Weight |
431.4g/mol |
IUPAC Name |
methyl 6'-amino-1-benzyl-5'-cyano-2'-(methoxymethyl)-2-oxospiro[indole-3,4'-pyran]-3'-carboxylate |
InChI |
InChI=1S/C24H21N3O5/c1-30-14-19-20(22(28)31-2)24(17(12-25)21(26)32-19)16-10-6-7-11-18(16)27(23(24)29)13-15-8-4-3-5-9-15/h3-11H,13-14,26H2,1-2H3 |
InChI Key |
AUNLZHAQHHNVCB-UHFFFAOYSA-N |
SMILES |
COCC1=C(C2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)C(=C(O1)N)C#N)C(=O)OC |
Canonical SMILES |
COCC1=C(C2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)C(=C(O1)N)C#N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]isoquinolinium](/img/structure/B460822.png)
![1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]quinolinium](/img/structure/B460823.png)


![2-Amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B460829.png)
![methyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B460830.png)
![methyl 2-amino-4-(2,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B460831.png)
![methyl 2-amino-4-(2,3-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B460834.png)
![Methyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B460835.png)
![Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B460837.png)
![ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B460840.png)
![Methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B460842.png)
![Ethyl 2-amino-4-(3-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B460843.png)
![Ethyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B460845.png)
